Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
CAS No.: 1206630-28-5
Cat. No.: VC3429205
Molecular Formula: C11H15IN2O4S
Molecular Weight: 398.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206630-28-5 |
|---|---|
| Molecular Formula | C11H15IN2O4S |
| Molecular Weight | 398.22 g/mol |
| IUPAC Name | ethyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16) |
| Standard InChI Key | IMOUKKYYRAAKPR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Physical Properties
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate is a thiazole derivative characterized by multiple functional groups including an iodo substituent at position 2, a tert-butoxycarbonyl (Boc) protected amino group at position 5, and an ethyl ester at position 4. The combination of these functional groups creates a versatile scaffold for further synthetic transformations in medicinal chemistry and materials science applications.
Basic Information
The compound is a complex organic molecule with a defined chemical structure that incorporates a five-membered heterocyclic thiazole ring containing both sulfur and nitrogen atoms. Its physicochemical properties make it suitable for various synthetic applications, particularly in pharmaceutical development.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
| CAS Registry Number | 1206630-28-5 |
| Molecular Formula | C₁₁H₁₅IN₂O₄S |
| Molecular Weight | 398.22 g/mol |
| SMILES | CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C |
| Standard InChI | InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16) |
| Standard InChIKey | IMOUKKYYRAAKPR-UHFFFAOYSA-N |
| Physical Form | Solid |
Structural Characteristics
The compound features several important structural elements that contribute to its reactivity and utility:
-
A thiazole ring core (a five-membered heterocycle containing sulfur and nitrogen)
-
An iodo substituent at the 2-position, which provides a reactive site for various coupling reactions
-
A tert-butoxycarbonyl (Boc) protected amino group at the 5-position
-
An ethyl ester group at the 4-position, which offers potential for further functionalization
Applications and Research Context
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate has significant applications in synthetic organic chemistry and pharmaceutical development. Its utility stems from its functional group diversity and potential for further modification.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds. The thiazole core is found in many bioactive molecules, and the ability to selectively functionalize different positions of this heterocycle makes this compound valuable in medicinal chemistry.
Research Applications
Research on Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate primarily focuses on its utility as a synthetic intermediate. The presence of the iodo group at the 2-position provides a versatile handle for further transformations, such as metal-catalyzed cross-coupling reactions, which can introduce various carbon-based substituents.
In the context of related thiazole derivatives, researchers have explored applications in the development of:
-
Pharmaceuticals and drug candidates
-
Imaging agents and probes
| Classification | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Specification | Details |
|---|---|
| Purity | ≥95% (typical specification) |
| Available Quantities | 50 mg and other package sizes |
| Price Range | Approximately $471.25 for 50 mg (as of 2024) |
| Intended Use | For research purposes only. Not for human or veterinary use |
| Storage Recommendations | Store in well-ventilated area away from incompatible substances |
Related Compounds and Derivatives
Several related compounds and derivatives of Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate have been reported in the literature, providing additional context for understanding its chemistry and applications .
Key Related Compounds
-
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate (CAS: 899898-44-3): A closely related compound where the iodo group is replaced by a methyl group, which exhibits different reactivity patterns
-
Ethyl 2-Amino-5-iodothiazole-4-carboxylate (CAS: 860646-12-4): The precursor compound before Boc protection, which features a free amino group at position 2 and an iodo group at position 5
-
2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid (CAS: 83673-98-7): The carboxylic acid analog, where the ethyl ester is hydrolyzed to the free carboxylic acid
Comparative Properties
The presence of different substituents on the thiazole ring significantly affects the reactivity and biological properties of these compounds. For example:
-
The iodo substituent in Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate provides a reactive site for various coupling reactions
-
The methyl analog offers different electronic properties and is less reactive toward coupling reactions
-
The free amino compound can participate in different types of reactions compared to the Boc-protected analog
Future Research Directions
Based on the current understanding of Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate and related compounds, several promising research directions can be identified .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume